[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
[3-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a pyrazolo[3,4-b]pyridine derivative featuring a cyclopropyl substituent at position 3, a 4-fluorophenyl group at position 4, and an acetic acid moiety at position 1. Its ethyl ester precursor, ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, has a molecular formula of C19H18FN3O2 and a molecular weight of 339.36, with 97% purity . The free acid form (C17H14FN3O2) is hypothesized to exhibit enhanced solubility and bioavailability compared to its ester derivatives.
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-12-5-3-10(4-6-12)13-7-8-19-17-15(13)16(11-1-2-11)20-21(17)9-14(22)23/h3-8,11H,1-2,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOFCKLUEPDJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=NC=CC(=C23)C4=CC=C(C=C4)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through a substitution reaction using a fluorinated benzene derivative.
Attachment of the cyclopropyl group: This step often involves a cyclopropanation reaction using diazo compounds or other cyclopropylating agents.
Formation of the acetic acid moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Esterification
The carboxylic acid group (-COOH) in the molecule can undergo esterification with alcohols under acidic or basic catalysis:
Reagents/Conditions :
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Alcohols (e.g., methanol, ethanol).
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Catalysts : H₂SO₄ (acid) or NaOH (base).
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Purpose : Conversion to esters for improved solubility or stability.
This reaction is common in pyrazolo[3,4-b]pyridine derivatives to modify physicochemical properties.
Amide Formation
The carboxylic acid can react with amines to form amides:
Reagents/Conditions :
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Amines (e.g., aniline, ethanolamine).
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Coupling agents : EDCI/HOBt or DCC.
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Purpose : To enhance biological activity or target specificity.
Analogous pyrazolo[3,4-b]pyridines often undergo amide bond formation for drug optimization.
Substitution Reactions
The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution:
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Fluorine substitution : The 4-fluorophenyl group could undergo nucleophilic aromatic substitution under specific conditions (e.g., with strong bases).
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Heterocycle modifications : The pyrazolo[3,4-b]pyridine core may react with alkylating agents or cross-coupling reagents (e.g., Suzuki coupling) to introduce new substituents.
These reactions are critical for diversifying the compound’s structure to explore structure–activity relationships .
Hydrolysis
The ester or amide derivatives (from reactions above) can undergo hydrolysis to regenerate the carboxylic acid:
Reagents/Conditions :
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Acidic or basic conditions .
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Purpose : Reverting to the parent acid for further reactions.
Cyclopropyl Ring Reactivity
The cyclopropyl group is strained and may undergo ring-opening reactions under specific conditions:
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Electrophilic addition : Reacts with electrophiles (e.g., bromine) to form adducts.
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Metal-catalyzed reactions : Potential for cross-coupling reactions (e.g., with Grignard reagents).
This reactivity is shared by other cyclopropyl-containing heterocycles.
Fluorine Substitution
The fluorine atom in the 4-fluorophenyl group may participate in nucleophilic aromatic substitution:
Reagents/Conditions :
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Nucleophiles : Amines, hydroxides, or other strong nucleophiles.
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Purpose : Introducing novel substituents to modulate biological activity.
Comparison of Key Reactions
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Esterification | Alcohols, H₂SO₄ or NaOH | Improve solubility/stability |
| Amide Formation | Amines, EDCI/HOBt or DCC | Enhance drug properties |
| Substitution (Aromatic) | Nucleophiles, strong bases | Structural diversification |
| Hydrolysis | Acidic/basic conditions | Regenerate carboxylic acid |
| Cyclopropyl Ring Opening | Electrophiles, metal catalysts | Functional group expansion |
Research Findings and Implications
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Structure–Activity Relationships : Substituents on the pyrazolo[3,4-b]pyridine core (e.g., fluorophenyl, cyclopropyl) significantly influence biological activity. For example, fluorine atoms enhance metabolic stability and target binding.
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Synthetic Optimization : Reaction conditions (e.g., temperature, solvent) must be fine-tuned to maximize yield and purity, as seen in analogous compounds.
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Biological Targets : Carboxylic acid derivatives may act as enzyme inhibitors (e.g., COX enzymes) or receptor modulators, depending on substituent effects.
Scientific Research Applications
Physical Properties
The compound exhibits a complex structure with a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. Its unique cyclopropyl and fluorophenyl substituents contribute to its biological interactions.
Anticancer Activity
Research has indicated that compounds with a pyrazolo[3,4-b]pyridine scaffold can act as effective inhibitors of various kinases implicated in cancer progression. Specifically, [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid has been investigated for its potential in targeting protein kinase D (PKD), which plays a role in cell proliferation and survival.
Case Study: Inhibition of PKD
A study highlighted the compound's ability to selectively inhibit PKD with low nanomolar EC50 values, demonstrating significant selectivity over other kinases such as PKD2 and PKD3. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatments .
Neurological Applications
The compound has also been explored for its neuroprotective properties. Pyrazolo[3,4-b]pyridines have shown promise in modulating pathways involved in neurodegenerative diseases.
Case Study: Neuroprotection
In preclinical models, derivatives of pyrazolo[3,4-b]pyridines were found to exhibit protective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound may possess anti-inflammatory effects through the modulation of inflammatory cytokines.
Case Study: Modulation of Cytokine Production
In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Implications
Substituent Effects on Lipophilicity and Solubility: The 4-fluorophenyl group in the target compound provides moderate lipophilicity, facilitating membrane penetration while retaining some aqueous solubility. Methoxy substituents (e.g., 375.34 Da, ) enhance solubility via hydrogen bonding, whereas cyclopropyl groups contribute to metabolic stability by resisting oxidative degradation .
Bioactivity and Binding Interactions: The acetic acid moiety in the target compound may act as a hydrogen bond donor/acceptor, critical for target protein interactions. Pyrazole and methylpyrazole substituents (e.g., 347.33 Da, ) introduce additional π-stacking capabilities, beneficial for kinase inhibition.
Purity and Synthetic Feasibility :
Biological Activity
The compound [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS No. 1018162-92-9) is a member of the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article reviews its biological activity, focusing on anti-inflammatory effects, structure–activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C19H18FN3O2
- Molecular Weight : 339.36 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with a cyclopropyl group and a fluorophenyl substituent, which are critical for its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrazolo derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | TBD |
Preliminary data indicate that this compound may exhibit significant inhibition of COX enzymes, thus reducing the production of pro-inflammatory mediators such as prostaglandins .
Structure–Activity Relationships (SAR)
The SAR studies reveal that modifications on the pyrazolo scaffold can enhance anti-inflammatory potency. The presence of the cyclopropyl and fluorophenyl groups is associated with increased selectivity towards COX-2 over COX-1, suggesting a favorable therapeutic index for treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
Case Studies
- In Vivo Studies : In rat models of inflammation (carrageenan-induced paw edema), compounds similar to this compound demonstrated significant reductions in edema comparable to indomethacin, confirming their potential as effective anti-inflammatory agents .
- Mechanistic Insights : Further investigations using Western blotting and RT-PCR have shown that these compounds can downregulate the expression of iNOS and COX-2 in RAW264.7 macrophages, indicating a possible mechanism of action involving the modulation of inflammatory pathways at the transcriptional level .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, and how are intermediates characterized?
- Methodology :
- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition using ethyl diazoacetate and alkenes under Rh catalysis (e.g., Rh₂(OAc)₄) .
- Step 2 : Pyrazole ring closure via condensation of hydrazine derivatives with β-keto esters at 80–100°C in ethanol .
- Step 3 : Acetic acid sidechain introduction via nucleophilic substitution (e.g., chloroacetic acid with pyrazole nitrogen under basic conditions, K₂CO₃/DMF) .
- Characterization : Use HPLC (C18 column, MeOH/H₂O mobile phase) for purity (>95% ), and ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry of substituents .
Q. How can purity and stability of this compound be validated under varying storage conditions?
- Methodology :
- Purity : LC-MS with ESI+ mode to detect trace impurities (e.g., de-fluorinated byproducts) .
- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store at 2–8°C in amber vials under nitrogen to prevent oxidation .
Q. Which spectroscopic techniques are critical for confirming the stereochemical integrity of the cyclopropyl group?
- Methodology :
- X-ray crystallography : Resolve crystal structures using SHELX (SHELXL-2018 for refinement; Mo-Kα radiation, λ = 0.71073 Å) .
- NOESY NMR : Detect spatial proximity between cyclopropyl protons and aromatic fluorophenyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s kinase inhibition profile?
- Methodology :
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Step 1 : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 3,4-dimethoxyphenyl or altering cyclopropyl to isopropyl ).
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Step 2 : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Compare IC₅₀ values (see Table 1).
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Step 3 : Molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets .
Table 1 : Representative IC₅₀ values for analogs (nM)
Substituent EGFR VEGFR2 4-Fluorophenyl (parent) 12.3 45.7 3,4-Dimethoxyphenyl 8.9 32.1 Isopropyl (cyclopropyl replacement) 28.4 >100
Q. How to resolve contradictory bioactivity data between in vitro and in vivo models?
- Methodology :
- Hypothesis 1 : Poor solubility limits in vivo efficacy. Test solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers .
- Hypothesis 2 : Metabolic instability. Perform hepatic microsome assays (human/rat) with LC-MS metabolite profiling. Major metabolites include hydroxylated cyclopropane derivatives .
- Solution : Prodrug design (e.g., ethyl esterification of the acetic acid moiety to enhance bioavailability) .
Q. What computational strategies predict the compound’s binding mode to cytochrome P450 enzymes?
- Methodology :
- Step 1 : Homology modeling (Swiss-Model) of CYP3A4 using PDB 1TQN as a template.
- Step 2 : Molecular dynamics (GROMACS) to simulate binding over 100 ns. Key interactions: Fluorophenyl group with Phe304; cyclopropane with heme iron .
- Validation : Compare with experimental Km/Vmax from liver microsome assays .
Experimental Design & Data Analysis
Q. How to design a crystallization protocol for X-ray diffraction of this compound?
- Methodology :
- Solvent screening : Use vapor diffusion (sitting drop) with 24-well plates. Optimal conditions: 20% PEG 3350, 0.2 M ammonium sulfate, pH 6.5 .
- Data collection : Use synchrotron radiation (λ = 0.979 Å) for high-resolution (<1.0 Å) data. Refinement in SHELXL-2018 with R-factor < 0.05 .
Q. What strategies mitigate batch-to-batch variability during large-scale synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
